molecular formula C9H10FNO2 B1529873 3-Fluoro-5-hydroxy-N,N-dimethylbenzamide CAS No. 1243401-15-1

3-Fluoro-5-hydroxy-N,N-dimethylbenzamide

Cat. No. B1529873
CAS RN: 1243401-15-1
M. Wt: 183.18 g/mol
InChI Key: FIWFGOPXACITLQ-UHFFFAOYSA-N
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Description

3-Fluoro-5-hydroxy-N,N-dimethylbenzamide is a chemical compound available from various suppliers . It is used for scientific research needs and pharmaceutical testing .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

Compounds related to "3-Fluoro-5-hydroxy-N,N-dimethylbenzamide" have been studied for their potential as neurokinin-1 (NK1) receptor antagonists, which are relevant in clinical efficacy for conditions like emesis and depression. For instance, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride demonstrates high affinity and effectiveness in preclinical tests relevant to these conditions (Harrison et al., 2001).

Sigma-2 Receptor Ligands

Research on sigma-2 receptor ligands, like 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide, highlights their upregulation in proliferating tumor cells, indicating potential applications in tumor imaging and therapy. These compounds have shown high affinity and selectivity for the sigma-2 receptor, making them suitable for identifying breast tumors in vivo and possibly for imaging solid tumors with positron emission tomography (PET) (Rowland et al., 2006).

Hybrid Anion-Exchange Membranes

Another area of application is in the development of hybrid anion-exchange membranes for alkaline fuel cells. Poly(2,6-dimethyl-1,4-phenylene oxide)-based membranes have been prepared, exhibiting enhanced hydroxyl conductivity and swelling-resistant properties, suitable for alkaline membrane fuel cells (Wu et al., 2010).

Fluorine-18 Labeled Benzamide Analogues

Fluorine-18 labeled benzamide analogues are explored for PET imaging of sigma-2 receptor status in solid tumors, demonstrating high tumor uptake and favorable tumor/normal tissue ratios. This research underscores the significance of such compounds in the diagnosis and monitoring of tumor progression and response to therapy (Tu et al., 2007).

Hydroxyl Radical Detection

Additionally, the development of methods for the detection of hydroxyl radicals using compounds such as dimethyl sulfoxide (DMSO) to generate formaldehyde, which reacts with ammonia and 1,3-cyclohexanedione (CHD) to produce a fluorescent product, indicates the utility of related compounds in analytical chemistry and biological research (Tai et al., 2002).

Future Directions

The future directions for research on 3-Fluoro-5-hydroxy-N,N-dimethylbenzamide are not specified in the search results. Given its potential use in scientific research and pharmaceutical testing , it could be of interest in the development of new drugs or chemical probes.

properties

IUPAC Name

3-fluoro-5-hydroxy-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-11(2)9(13)6-3-7(10)5-8(12)4-6/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWFGOPXACITLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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